5-Methyl-2-pyridinesulfonamide
Overview
Description
5-Methyl-2-pyridinesulfonamide is a chemical compound that has been studied for its potential in various organic synthesis reactions. It is a derivative of pyridine, a basic heterocyclic organic compound with a sulfonamide group, which is known for its versatility in chemical reactions due to the presence of both a reactive nitrogen atom and a sulfonamide functional group.
Synthesis Analysis
The synthesis of 5-Methyl-2-pyridinesulfonamide and related compounds has been explored in the context of constructing complex organic structures. For instance, the cyclization of unsaturated N-benzoyl-oxysulfonamides catalyzed by copper salts has been developed to produce 2,5-disubstituted pyrrolidines, demonstrating the utility of sulfonamide derivatives in facilitating cyclization reactions . Additionally, the compound has been used in a copper-catalyzed aziridination protocol, which proceeds smoothly under mild conditions to yield aziridines, highlighting its role in coordination chemistry and its potential in synthetic organic chemistry .
Molecular Structure Analysis
The molecular structure of 5-Methyl-2-pyridinesulfonamide and its derivatives has been a subject of interest in crystallography. For example, the crystal structure of a related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, has been elucidated, revealing π-π interactions and hydrogen-bonding interactions that form a three-dimensional network, which is indicative of the potential intermolecular interactions that 5-Methyl-2-pyridinesulfonamide might also exhibit .
Chemical Reactions Analysis
Chemical reactions involving 5-Methyl-2-pyridinesulfonamide have been shown to be diverse and efficient. The compound has been used to achieve efficient aziridination and selective aziridine ring opening, facilitated by notable coordination effects . This demonstrates the compound's reactivity and its ability to participate in complex chemical transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-Methyl-2-pyridinesulfonamide are not detailed in the provided papers, the studies suggest that the compound's properties are conducive to its reactivity in organic synthesis. The successful use of the compound in various reactions implies that it possesses characteristics that make it a valuable reagent in the construction of nitrogen-containing heterocycles and other organic molecules .
Scientific Research Applications
Antitumor Activity and Synthesis of Enantiomers :
- Zhou et al. (2015) investigated the synthesis of R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. Their research included the analysis of absolute configurations and antitumor activity, demonstrating that these compounds inhibited PI3Kα kinase, which is significant for cancer treatment (Zhou et al., 2015).
Copper-Catalyzed Aziridination and Selective Ring Opening :
- Han et al. (2004) developed a copper-catalyzed aziridination protocol using 5-methyl-2-pyridinesulfonamide. This approach facilitates efficient aziridination of olefins under mild conditions, marking a significant advancement in organic synthesis (Han et al., 2004).
Transfer Hydrogenation of Ketones Using Cp*Ir(pyridinesulfonamide)Cl Precatalysts :
- Ruff et al. (2016) synthesized Cp*IrIIICl complexes bearing pyridinesulfonamide ligands for catalyzing transfer hydrogenation of various ketones. This process is crucial for pharmaceutical and fine chemical synthesis (Ruff et al., 2016).
Quantum Chemical and Molecular Dynamic Simulation in Corrosion Inhibition :
- Kaya et al. (2016) utilized quantum chemical calculations and molecular dynamics simulations to investigate the corrosion inhibition properties of piperidine derivatives related to pyridinesulfonamide on iron surfaces. This research is relevant for materials science and corrosion prevention (Kaya et al., 2016).
Inhibiting Carbonic Anhydrase Isozymes for Cancer Treatment :
- Brzozowski et al. (2011) explored novel 3-pyridinesulfonamide derivatives as inhibitors of human carbonic anhydrase isozymes, which are vital for cancer treatment. Their findings highlight the potential of these compounds in therapeutic applications (Brzozowski et al., 2011).
Synthesis of Novel Antifungal Agents :
- Sangshetti et al. (2014) synthesized novel antifungal agents derived from 5-((5-substituted-1-H-1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridines. Their research provides valuable insights into the development of new antifungal therapies (Sangshetti et al., 2014).
Anticoccidial Activity of Nitropyridinesulfonamides :
- Morisawa et al. (1980) synthesized and evaluated nitropyridinesulfonamides for anticoccidial activity. This work contributes to the development of treatments against Eimeria tenella, a pathogen in poultry (Morisawa et al., 1980).
Synthesis and Antibacterial Activity of 1,3,4-Oxadiazole Thioether Derivatives :
- Song et al. (2017) synthesized and assessed 1,3,4-oxadiazole thioether derivatives, containing elements like 2-chloro-5-methylene pyridine, for their antibacterial activities. This research is crucial for the development of new antibacterial agents (Song et al., 2017).
properties
IUPAC Name |
5-methylpyridine-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-5-2-3-6(8-4-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXURYNQXMBRJLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394266 | |
Record name | 5-Methyl-2-pyridinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-pyridinesulfonamide | |
CAS RN |
65938-77-4 | |
Record name | 5-Methyl-2-pyridinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-2-pyridinesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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